2'-Bromo-4'-methylpropiophenone
Overview
Description
2’-Bromo-4’-methylpropiophenone is a chemical compound belonging to the haloketone class. It is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 4-position on the aromatic ring. This compound is widely used in organic synthesis and serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 2’-Bromo-4’-methylpropiophenone typically involves the bromination of 4’-methylpropiophenone. The most common method includes the reaction of 4’-methylpropiophenone with bromine in the presence of glacial acetic acid at 25°C for one hour. The reaction mixture is then poured into ice-cold water, and the product is extracted with dichloromethane and concentrated under vacuum to form yellow, fluffy crystals . Industrial production methods often involve large-scale batch reactors where the crude product is further purified through recrystallization .
Chemical Reactions Analysis
2’-Bromo-4’-methylpropiophenone undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as methylamine to form 4-methylmethcathinone (mephedrone).
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include methylamine, sodium hydroxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2’-Bromo-4’-methylpropiophenone is employed as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. It is used in the preparation of 4-methylmethcathinone, a compound with psychoactive properties . Additionally, it serves as a solvent in silicone rubber and functions as a colorant in plastics, paints, and enamels . In scientific research, it is utilized for the development of new synthetic methodologies and the study of reaction mechanisms .
Mechanism of Action
The mechanism of action of 2’-Bromo-4’-methylpropiophenone primarily involves its role as a precursor in chemical reactions. It acts as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The molecular targets and pathways involved depend on the specific reactions and the compounds being synthesized .
Comparison with Similar Compounds
2’-Bromo-4’-methylpropiophenone is similar to other haloketones such as 2-bromo-1-phenylpropan-1-one and 2-bromo-4’-chloropropiophenone. its unique substitution pattern with a bromine atom at the 2-position and a methyl group at the 4-position makes it distinct. This specific structure imparts unique reactivity and properties, making it valuable in various synthetic applications .
Similar compounds include:
- 2-Bromo-1-phenylpropan-1-one
- 2-Bromo-4’-chloropropiophenone
- 2-Bromo-1-(4-methylphenyl)propan-1-one
Properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-3-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQPLHJQGPEELZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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